Alvimopan is a peripherally acting mu-opioid receptor antagonist, primarily used to expedite the recovery of gastrointestinal function after surgery. It was developed to counteract the adverse effects of opioids on the gastrointestinal system while preserving their analgesic effects in the central nervous system. Alvimopan is particularly significant in managing postoperative ileus, a common complication following abdominal surgeries, which can delay recovery and extend hospital stays. The compound is administered orally and does not penetrate the blood-brain barrier, thus avoiding the reversal of opioid-induced analgesia .
Alvimopan was initially identified as a candidate for opioid receptor modulation in the 1990s and has been classified as a mu-opioid receptor antagonist. Its chemical structure features multiple chiral centers, leading to various stereoisomers, which are crucial for its pharmacological activity . The compound is marketed under the brand name Entereg and has undergone extensive clinical trials to establish its efficacy and safety profile in postoperative settings .
The synthesis of alvimopan involves several steps that generate multiple chiral centers, resulting in various diastereomers. One notable method begins with the resolution of a precursor compound using chiral acids, such as (+)-diparatoulyl-D-tartaric acid, to create specific enantiomers. The synthesis process typically includes:
The entire process emphasizes achieving high enantiomeric purity, which is critical for the therapeutic effectiveness of alvimopan.
Alvimopan's molecular formula is CHNOS, with a molecular weight of approximately 396.53 g/mol. The compound possesses three chiral centers, resulting in eight theoretical diastereomers, although only specific configurations exhibit significant biological activity.
The structural representation highlights key functional groups:
The chemical reactivity of alvimopan includes:
These reactions are typically conducted under controlled conditions to ensure stereoselectivity and yield high-purity products. For instance, reactions may be performed in solvents like tetrahydrofuran or dichloromethane at ambient temperatures with appropriate bases .
Alvimopan functions by selectively antagonizing mu-opioid receptors located in the gastrointestinal tract without affecting central nervous system receptors. This mechanism allows it to mitigate opioid-induced constipation while preserving analgesia.
Key aspects include:
These properties are essential for formulating effective pharmaceutical preparations .
Alvimopan has significant applications in clinical settings:
Clinical studies have validated its effectiveness in reducing recovery times for bowel function, thus improving patient outcomes post-surgery .
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1